1-(2,5-Difluorobenzyl)imidazole
Description
1-(2,5-Difluorobenzyl)imidazole (CAS: 1342052-35-0) is a fluorinated imidazole derivative featuring a 2,5-difluorobenzyl substituent attached to the nitrogen atom of the imidazole ring. Its molecular formula is C₁₁H₁₀F₂N₂O, with a molecular weight of 224.21 g/mol . The compound exhibits a boiling point of 396.3±37.0 °C, a density of 1.3±0.1 g/cm³, and a pKa of 13.55±0.10, indicating moderate basicity and thermal stability . This structure is of interest in medicinal chemistry due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2/c11-9-1-2-10(12)8(5-9)6-14-4-3-13-7-14/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKCAZFSUIKQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluorobenzyl)imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,5-difluorobenzylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts, such as erbium triflate, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Difluorobenzyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP) to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: tert-Butylhydroperoxide (TBHP) in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-(2,5-Difluorobenzyl)imidazole has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorobenzyl)imidazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, in antimicrobial applications, it can inhibit the growth of bacteria by targeting key enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs include:
Physicochemical Properties
- Melting Points : 1-(2,5-Difluorobenzyl)imidazole lacks reported melting point data, whereas analogs like 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (4b) exhibit a melting point of 55.5–57.5 °C , attributed to intermolecular hydrogen bonding from the formyl group .
- Solubility : Fluorine substitution generally reduces aqueous solubility. For example, 1-(3,5-Difluorobenzyl)imidazole (CAS: 170166-01-5) is highly lipophilic, limiting its use in aqueous formulations .
Biological Activity
1-(2,5-Difluorobenzyl)imidazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
This compound features an imidazole ring, which is known for its role in various biological processes. The incorporation of a difluorobenzyl group enhances the compound's lipophilicity and may influence its interactions with biological targets. The molecular formula is , with a molecular weight of approximately 200.18 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the synthesis of essential biomolecules in microorganisms. This inhibition can lead to disrupted metabolic pathways and subsequent growth inhibition or cell death in target organisms.
- Binding Affinity : Research indicates that the difluorobenzyl group may enhance the binding affinity of the compound to specific biological targets, potentially modulating enzyme activity or cellular pathways.
Antimicrobial Activity
Imidazole derivatives, including this compound, have demonstrated significant antimicrobial properties:
- Bacterial Inhibition : Studies have reported varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, imidazole derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 31.25 µg/mL to 1000 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 31.25 - 1000 | Bactericidal |
| Escherichia coli | 125 - 500 | Bactericidal |
| Bacillus subtilis | 62.5 - 250 | Bactericidal |
Anticancer Activity
The imidazole core is also associated with anticancer properties. Various studies have synthesized imidazole derivatives for evaluation against cancer cell lines:
- Cytotoxicity : Compounds derived from imidazole have shown moderate cytotoxic effects against multiple cancer cell lines, indicating potential as anticancer agents .
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating new derivatives of imidazole for their biological activities:
- Synthesis and Evaluation : A study synthesized a series of imidazole derivatives and assessed their antibacterial and antifungal activities using broth microdilution methods. Results indicated that certain derivatives exhibited promising antimicrobial activity against both bacterial and fungal strains .
- Structure-Activity Relationship (SAR) : The relationship between the structure of imidazole derivatives and their biological activity has been extensively studied. Modifications in substituents can significantly influence antimicrobial efficacy, highlighting the importance of SAR in drug design .
Q & A
Docking Workflow :
- Initial Screening : Rigid docking to eliminate non-binders.
- Flexible Refinement : OPLS-AA force field optimization of top poses.
- Scoring : Empirical scoring functions (e.g., GlideScore) rank binding affinities.
Validation: Compare predicted poses with experimental crystallographic data (e.g., SHELX-refined structures ).
Q. What crystallographic techniques are effective for structural elucidation of imidazole derivatives?
- Methodological Answer :
Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
Structure Solution : Employ direct methods (e.g., SHELXT ) for phase determination.
Refinement : Iterative refinement with SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding networks.
Example: A 2023 study resolved torsional angles of the difluorobenzyl group with R-factor < 0.04 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
